molecular formula C14H18BrNO3S B3010097 8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2320415-94-7

8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B3010097
CAS No.: 2320415-94-7
M. Wt: 360.27
InChI Key: DGWQJSKMQAWUEQ-UHFFFAOYSA-N
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Description

8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as samarium diiodide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a scaffold for developing new drugs, particularly those targeting the central nervous system . Its unique structure allows for the exploration of various biological pathways and mechanisms, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various physiological effects, depending on the target receptor and the biological pathway involved .

Comparison with Similar Compounds

8-(4-bromobenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is unique due to its specific functional groups and bicyclic structure. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids . These compounds share a similar core structure but differ in their functional groups and biological activities. The presence of the 4-bromobenzenesulfonyl and methoxy groups in this compound distinguishes it from other related compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

8-(4-bromophenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c1-19-13-8-11-4-5-12(9-13)16(11)20(17,18)14-6-2-10(15)3-7-14/h2-3,6-7,11-13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWQJSKMQAWUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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